
A-443654
Overview
Description
A-443654 is a potent and selective inhibitor of the serine/threonine kinase Akt, which plays a crucial role in various cellular processes such as cell growth, proliferation, and survival. The compound is known for its high affinity for Akt1, Akt2, and Akt3, with a Ki value of 160 pM for each isoform . This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit Akt signaling pathways that are often dysregulated in tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-443654 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole and pyridine rings, followed by their coupling to form the final compound. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
A-443654 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .
Scientific Research Applications
Cancer Research Applications
Mechanism of Action:
A-443654 inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and has been shown to induce paradoxical hyperphosphorylation of Akt at Ser473 and Thr308 in various cancer cell lines. This hyperphosphorylation occurs independently of upstream signaling pathways, suggesting a unique mechanism of action that may complicate therapeutic use but also opens avenues for understanding Akt regulation in cancer biology .
Case Studies:
- Breast Cancer: In studies involving breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The compound's ability to disrupt the PI3K/Akt signaling pathway was highlighted as a potential therapeutic strategy for overcoming drug resistance in breast cancer cells .
- Prostate Cancer: Research indicated that this compound could inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. This effect was associated with downregulation of anti-apoptotic proteins and modulation of cell cycle regulatory proteins, making it a candidate for further development in prostate cancer therapies .
Neurodegenerative Disease Applications
Parkinson's Disease:
Recent research has identified this compound as a promising candidate for treating Parkinson's disease by targeting α-synuclein expression. The compound was found to reduce levels of α-synuclein mRNA and protein in cellular models associated with Parkinson's pathology .
Mechanism:
this compound modulates autophagy and endoplasmic reticulum stress responses, which are critical in the pathogenesis of neurodegenerative diseases. By normalizing these pathways, this compound has shown potential in restoring cellular function in models expressing pathogenic forms of α-synuclein .
Case Studies:
- Cell-Based Studies: High-throughput screening identified this compound as an effective inhibitor of α-synuclein expression in HEK-293 cells with expanded CAG repeats. The compound not only normalized α-synuclein levels but also improved markers associated with autophagy and ER stress .
Broader Implications in Research
Kinase Inhibition Spectrum:
this compound has been tested against a wide range of kinases beyond Akt, showing inhibition of 47 kinases at concentrations that suggest broad utility in research settings focused on kinase signaling pathways. This broad-spectrum inhibition can be both a strength and a limitation when interpreting results from experiments involving this compound .
Data Table: Inhibition Profile of this compound
Kinase Target | Inhibition Concentration (IC50) | Notes |
---|---|---|
Akt1 | 160 pM | Potent inhibition across multiple cancer cell lines |
PDK1 | Not specified | Implicated in PI3K/Akt pathway modulation |
S6K | Not specified | Potential impact on mTOR signaling |
GSK3β | Not specified | Involved in various signaling pathways |
Mechanism of Action
A-443654 exerts its effects by binding to the ATP-binding site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 (GSK3) and mammalian target of rapamycin (mTOR), leading to the suppression of cell growth and proliferation . The compound also induces apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Triciribine: Another Akt inhibitor with a different mechanism of action.
MK-2206: A selective allosteric inhibitor of Akt.
Perifosine: An alkylphospholipid that inhibits Akt signaling.
Uniqueness of A-443654
This compound is unique due to its high potency and selectivity for all three isoforms of Akt. It has a Ki value of 160 pM, which is significantly lower than that of other Akt inhibitors, making it one of the most potent inhibitors available . Additionally, its ability to induce rapid morphological changes in cancer cells and its effectiveness in various disease models highlight its potential as a therapeutic agent .
Biological Activity
A-443654 is a potent and selective inhibitor of the Akt family of kinases (Akt1, Akt2, and Akt3), which are crucial in various cellular processes, including metabolism, proliferation, and survival. The compound has garnered attention for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases such as Parkinson's disease.
This compound functions by binding to the ATP-binding site of Akt, effectively inhibiting its kinase activity. The compound exhibits a high selectivity for Akt over other kinases, with a Ki value of approximately 160 pM. This selectivity allows for targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.
Inhibition of Tumor Growth
Research has demonstrated this compound's efficacy in inhibiting tumor cell proliferation across various cancer cell lines:
- MiaPaCa-2 Cells : Treatment with this compound resulted in a significant reduction in cell proliferation, with an effective concentration (EC50) of 100 nM after 48 hours.
- Chronic Lymphocytic Leukemia (CLL) : The compound induced apoptosis in CLL cells at an EC50 of 0.63 μM, suggesting its potential as a therapeutic option for hematological malignancies .
Impact on Alpha-Synuclein Expression
Recent studies have highlighted this compound's role in neurobiology, particularly regarding alpha-synuclein (α-synuclein) expression:
- Parkinson’s Disease Models : this compound has been shown to reduce α-synuclein levels in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) of patients with Parkinson's disease. In these models, treatment with this compound normalized both mRNA and protein levels of α-synuclein, indicating its potential to mitigate neurodegenerative pathology .
Table 1: Summary of Biological Activities of this compound
Cellular Mechanisms
This compound not only inhibits Akt activity but also affects downstream signaling pathways:
- GSK3 Phosphorylation : In murine FL5.12 cells expressing human Akt isoforms, this compound inhibited GSK3 phosphorylation in a dose-dependent manner.
- Autophagy and ER Stress : The compound has been reported to normalize markers associated with endoplasmic reticulum (ER) stress and autophagy in cellular models, restoring protein homeostasis disrupted by α-synuclein accumulation .
Case Studies
- Neurodegeneration : In a study investigating the effects of this compound on α-synuclein levels, researchers utilized a high-throughput screening method to identify the compound's efficacy. Results indicated that treatment led to significant reductions in both monomeric and oligomeric forms of α-synuclein, suggesting its utility as a therapeutic agent for Parkinson's disease .
- Cancer Treatment : Another study focused on the effects of this compound on CLL cells demonstrated that the compound induced apoptosis through increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like MCL-1 .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.